molecular formula C19H28N2O6S B4020245 ethyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate

ethyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate

Cat. No. B4020245
M. Wt: 412.5 g/mol
InChI Key: PGBCHFAHYVWSKW-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule that has been studied for its potential in various scientific applications. It falls into the category of alanylpiperidine analogues, which have been explored for their roles in enhancing the activity of certain proteins such as Ubiquitin C-terminal hydrolase-L1 (UCH-L1) (Mambourg et al., 2021).

Synthesis Analysis

The synthesis of related piperidinecarboxylate compounds involves multi-step chemical processes. For instance, a practical synthesis approach for a key intermediate of cisapride, a potent gastrointestinal stimulant, has been demonstrated, showing the versatility and the synthetic accessibility of these compounds (Kim et al., 2001).

Molecular Structure Analysis

Crystal structures of alanylpiperidine analogues reveal the detailed molecular geometry and interactions, such as different crystal packings observed in analogues, which are critical for understanding the compound's behavior in various environments (Mambourg et al., 2021).

Chemical Reactions and Properties

The reactivity of these compounds with different substituents has been studied, showing how alterations in the molecular structure can lead to variations in chemical behavior and interactions, particularly in the context of enzyme inhibition activities (Khalid et al., 2014).

Physical Properties Analysis

Investigations into the physical properties of such compounds, including their crystalline forms and polymorphism, are crucial for their application in material science and pharmaceutical development. These studies help in understanding the stability, solubility, and formulation aspects of the compounds (Mambourg et al., 2021).

properties

IUPAC Name

ethyl 1-[2-(4-methoxy-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6S/c1-5-27-19(23)15-10-12-20(13-11-15)18(22)14(2)21(28(4,24)25)16-6-8-17(26-3)9-7-16/h6-9,14-15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBCHFAHYVWSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[2-(4-methoxy-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate
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ethyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate
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ethyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate
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ethyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate
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ethyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate

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